7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Description
Properties
IUPAC Name |
7-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11-12H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAONFGRTRQNHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(CN1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441768 | |
| Record name | 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195986-87-9 | |
| Record name | 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 195986-87-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination of Preformed Diazepine Intermediates
This method involves introducing a bromine atom into a preassembled diazepine scaffold. The precursor, 2,3,4,5-tetrahydro-1H-benzo[e]diazepine, undergoes electrophilic aromatic substitution using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS).
Reaction Conditions :
-
Solvent : Dichloromethane (DCM) or acetic acid
-
Temperature : 0–25°C
-
Catalyst : Lewis acids (e.g., FeBr₃) enhance regioselectivity at the 7-position.
Challenges :
-
Competing bromination at alternate aromatic positions necessitates precise stoichiometric control.
-
Side reactions, such as over-bromination or ring-opening, require quenching protocols.
Cyclization of Brominated Precursors
An alternative approach synthesizes the diazepine ring after introducing the bromine substituent. Starting from 2-bromo-5-nitrobenzaldehyde, reductive amination with ethylenediamine forms the diazepine backbone.
Key Steps :
-
Reductive Amination : Nitro group reduction to amine using H₂/Pd-C.
-
Cyclization : Acid-mediated intramolecular cyclization (e.g., HCl in ethanol).
Advantages :
-
Higher regiochemical control due to pre-installed bromine.
-
Scalability for industrial production.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction kinetics and product purity. Comparative studies reveal:
| Solvent | Yield (%) | Purity (%) | By-products Identified |
|---|---|---|---|
| DCM | 72 | 88 | Dibrominated isomers |
| Acetic Acid | 85 | 92 | None |
| THF | 68 | 81 | Ring-opened derivatives |
| Catalyst | Bromination Efficiency (%) | Reaction Time (h) |
|---|---|---|
| FeBr₃ | 94 | 2 |
| AlCl₃ | 87 | 3 |
| H₂SO₄ | 78 | 4 |
FeBr₃ emerges as superior due to its ability to polarize the Br₂ molecule, enhancing electrophilicity.
Characterization and Quality Control
Spectroscopic Analysis
Post-synthesis characterization employs:
-
¹H NMR : Distinct signals for diazepine protons (δ 3.2–3.8 ppm) and aromatic protons (δ 7.1–7.4 ppm).
-
¹³C NMR : Peaks at 125–135 ppm confirm sp² carbons adjacent to bromine.
-
Mass Spectrometry : Molecular ion peak at m/z 227.10 [M+H]⁺.
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >98% purity. Critical parameters include:
-
Column : C18 reverse-phase
-
Mobile Phase : Acetonitrile/water (70:30 v/v)
-
Retention Time : 6.2 minutes
Industrial-Scale Production
Continuous Flow Synthesis
Recent advancements adopt flow chemistry to enhance reproducibility and safety:
-
Microreactor Design : Enables precise temperature control (±1°C).
-
Residence Time : 10 minutes at 50°C.
-
Output : 1.2 kg/hour with 89% yield.
Waste Management
Green chemistry principles minimize environmental impact:
-
Solvent Recovery : >95% DCM recycled via distillation.
-
Bromine Scavengers : Thiourea quenches excess Br₂, preventing hazardous waste.
Challenges and Mitigation Strategies
Regioselectivity Issues
Uncontrolled bromination at the 5- or 9-positions remains a persistent challenge. Solutions include:
-
Directed Ortho-Metallation : Temporary directing groups (e.g., trimethylsilyl) ensure precise bromine placement.
-
Computational Modeling : Density functional theory (DFT) predicts reactive sites, guiding synthetic design.
Stability Concerns
The compound degrades under prolonged light exposure due to C-Br bond photolysis. Stabilization strategies:
-
Packaging : Amber glass vials with argon atmosphere.
-
Additives : Antioxidants (e.g., BHT) at 0.1% w/w.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 7 undergoes nucleophilic substitution under specific conditions. For example:
-
The bromine substitution is highly efficient with secondary amines, as demonstrated by the near-quantitative yield in the piperidine reaction .
Catalytic Cyclization and Functionalization
Rhodium-catalyzed hydrofunctionalization enables enantioselective synthesis of derivatives. Key findings include:
Hydroamination of Allenes
Asymmetric hydroamination with Rh catalysts produces 3-vinyl-1,4-benzodiazepines:
| Catalyst System | Substrate | Product Enantiomeric Ratio (er) | Yield | Source |
|---|---|---|---|---|
| [Rh(cod)Cl]₂/(S)-DTBM-Garphos | N-Tosyl allenes | Up to 98:2 | 58–74% |
-
Electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the benzene ring do not significantly affect enantioselectivity .
Hydrofunctionalization of Alkynes
Rh-catalyzed reactions with internal alkynes yield fused heterocycles:
| Reagent | Conditions | Major Product | Application |
|---|---|---|---|
| (Aminomethyl)anilines | DCE, 4 mol % [Rh(cod)Cl]₂ | 3-Vinyl-1,4-benzodiazepines | Precursors to pyrrolobenzodiazepines |
Oxidation and Reduction Reactions
While direct data on oxidation/reduction of this compound is limited, analogous benzodiazepines show predictable behavior:
-
Oxidation : The diazepine ring can undergo oxidation to form N-oxides under strong oxidizing conditions (e.g., m-CPBA).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzene ring to a cyclohexane derivative.
Substituent Effects
-
Bromine Position : The 7-bromo group directs electrophilic substitution to the para position.
-
Ring Strain : The diazepine ring’s flexibility allows tolerance for sterically demanding reagents .
Synthetic Limitations
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₁BrN₂
- Molecular Weight : 227.10 g/mol
- CAS Number : 195986-87-9
The compound features a seven-membered diazepine ring fused with a benzene ring, which contributes to its biological properties and reactivity.
Chemistry
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine serves as a valuable building block in synthetic organic chemistry. Its unique structure allows it to participate in various chemical reactions:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Cyclization Reactions : The compound can undergo further cyclization to form more complex structures.
This versatility makes it an essential intermediate for synthesizing more complex molecules in pharmaceutical chemistry.
Biological Research
In biological studies, this compound is utilized to investigate the structure-activity relationships (SAR) of benzodiazepines. It aids in understanding how modifications to the benzodiazepine structure affect binding interactions with biological targets.
Anxiolytic and Sedative Effects
Research indicates that compounds within the benzodiazepine class exhibit significant anxiolytic properties. In animal models:
- Dosage Response : Lower doses effectively reduce anxiety without causing significant sedation, while higher doses result in pronounced sedative effects.
Anticonvulsant Properties
Experimental studies have assessed the anticonvulsant potential of this compound:
- Model Studies : In models using pentylenetetrazol (PTZ) for seizure induction, this compound demonstrated protective effects against convulsions.
Case Studies and Research Findings
A review of literature reveals various studies focusing on the pharmacological properties of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated anxiolytic effects in rodent models at low doses. |
| Study B | Showed anticonvulsant activity in PTZ-induced seizure models. |
| Study C | Investigated binding affinity at GABA_A receptors compared to other benzodiazepines. |
Mechanism of Action
The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with specific molecular targets, such as GABA-A receptors . By binding to these receptors, it modulates their activity, leading to various pharmacological effects. The exact pathways and molecular interactions are still under investigation .
Comparison with Similar Compounds
Structural Variations in the Benzodiazepine Core
The following table highlights key structural differences between the target compound and its analogs:
Key Observations :
- Substituent Position : Bromine at position 7 (target compound) vs. 8 () alters electronic distribution and steric effects, impacting receptor binding .
- Ring Saturation : Fully saturated diazepine rings (target) enhance conformational flexibility compared to dihydro or ketone-containing analogs (e.g., ) .
- Heteroatom Replacement : Replacement of nitrogen with oxygen (oxazepines, ) reduces basicity and modifies pharmacokinetics .
Key Insights :
Physical and Chemical Properties
Biological Activity
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a compound belonging to the class of benzodiazepines, which are widely recognized for their pharmacological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature and research findings.
- Molecular Formula : C9H11BrN2
- Molecular Weight : 227.1 g/mol
- CAS Number : 195986-87-9
- Structure : The compound features a seven-membered diazepine ring fused with a benzene ring, contributing to its biological properties.
Benzodiazepines primarily exert their effects through modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. Specifically, this compound enhances GABAergic activity by binding to the GABA_A receptor:
- Binding Site : It binds at a site distinct from the GABA binding site, increasing the frequency of chloride channel opening events.
- Neuronal Effects : This leads to hyperpolarization of neurons and decreased neuronal excitability, resulting in anxiolytic and sedative effects .
Anxiolytic and Sedative Effects
Research indicates that compounds in the benzodiazepine class exhibit significant anxiolytic properties. In animal models:
- Dosage Response : Lower doses have shown efficacy in reducing anxiety without significant sedation, while higher doses result in pronounced sedative effects .
Anticonvulsant Properties
This compound has been evaluated for its anticonvulsant potential:
- Experimental Studies : In studies utilizing the pentylenetetrazol (PTZ) model for seizure induction, the compound demonstrated protective effects against convulsions. For instance:
Case Studies and Research Findings
Pharmacological Applications
The biological activity of this compound suggests several potential therapeutic applications:
- Anxiolytic Medications : Its ability to reduce anxiety could position it as a candidate for developing new anxiolytic drugs.
- Anticonvulsants : Given its protective effects against seizures in experimental models, it may be further explored for anticonvulsant therapy.
- Sedatives : The sedative properties make it relevant for treatment protocols requiring sedation.
Q & A
Q. What green chemistry principles apply to large-scale synthesis of 7-bromo benzodiazepines?
- Methodological Answer :
- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener alternative with similar polarity .
- Catalytic bromination : Use N-bromosuccinimide (NBS) with visible-light photocatalysis to reduce waste .
- Flow chemistry : Minimize solvent use and improve heat transfer in continuous flow systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
